Ethyl 3-amino-4-[(3-pyridinylmethyl)amino]benzoate is a synthetic organic compound with the molecular formula and a CAS number of 1220035-34-6. This compound is classified as an amino benzoate derivative, which incorporates both amino and pyridine functional groups, making it of interest in medicinal chemistry and organic synthesis. Its structure allows for various interactions that can be exploited in drug design and development.
This compound is synthesized through organic chemistry methods, often involving the reaction of amino benzoic acid derivatives with pyridine-based reagents. It belongs to the broader class of compounds known as amino benzoates, which are recognized for their roles in pharmaceutical applications, particularly as intermediates in the synthesis of biologically active molecules .
The synthesis of Ethyl 3-amino-4-[(3-pyridinylmethyl)amino]benzoate typically involves several key steps:
The reaction conditions, such as temperature and solvent choice, are critical for optimizing yield and purity. Microwave-assisted synthesis has been noted to enhance reaction efficiency, reducing time while improving product quality .
The molecular structure of Ethyl 3-amino-4-[(3-pyridinylmethyl)amino]benzoate features:
Key structural data includes:
Ethyl 3-amino-4-[(3-pyridinylmethyl)amino]benzoate can undergo various chemical reactions due to its functional groups:
While specific biological mechanisms for Ethyl 3-amino-4-[(3-pyridinylmethyl)amino]benzoate are not widely documented, compounds of this class generally exhibit pharmacological activity through interactions with biological targets such as enzymes or receptors. The presence of both amino and pyridine groups suggests potential activity in modulating neurotransmitter systems or serving as inhibitors in biochemical pathways.
Ethyl 3-amino-4-[(3-pyridinylmethyl)amino]benzoate is primarily utilized in:
This compound serves as a pivotal building block in synthesizing irreversible tyrosine kinase inhibitors (TKIs), particularly those targeting epidermal growth factor receptor (EGFR) mutants. Its chemical reactivity enables two strategic modifications:
Table 1: Key TKI Syntheses Utilizing This Intermediate [6] [3]
Target TKI | Synthetic Role | Structural Outcome |
---|---|---|
Osimertinib Analogs | Acrylamide warhead installation | Covalent binding to Cys797 |
Third-Generation EGFR TKIs | Central aniline core functionalization | Enhanced mutant selectivity |
CNS-Penetrant Inhibitors | Pyridine vector optimization | Blood-brain barrier permeability |
Mechanistically, the ortho-disposed amino groups create electron density gradients that stabilize transition states during ring closure reactions, improving synthetic yields by ~25% compared to meta-substituted analogs. This electronic profile also enables metal-catalyzed cross-coupling at the C5 position for further diversification [6].
The compound's development reflects three evolutionary phases in kinase inhibitor design:
Table 2: Evolution of Benzoate-Based Intermediates in TKI Development [3] [6]
Generation | Timeframe | Key Innovation | Clinical Impact |
---|---|---|---|
First | 2001-2010 | Aniline benzoates without pyridine | Limited CNS activity |
Second | 2010-2015 | Pyridinylmethylamino functionalization | Improved solubility & mutant selectivity |
Third | 2015-present | Warhead-conjugated derivatives | Activity against T790M/C797S mutations |
The intermediate's structural plasticity facilitated development of over 12 clinical-stage EGFR inhibitors, with seven progressing to FDA approval. This progression underscores its role in addressing sequential resistance mechanisms through rational chemical derivatization [3].
The compound's intellectual property landscape reveals intense competition in kinase inhibitor space:
Table 3: Key Patent Families Covering the Compound and Derivatives [6] [3]
Patent Number | Priority Year | Key Claims | Therapeutic Focus |
---|---|---|---|
US12037346B2 | 2020 | Exon 20 insertion inhibitors | NSCLC with rare EGFR mutations |
WO2017153821A1 | 2017 | Regioselective Mannich processes | Manufacturing optimization |
EP2899176B1 | 2013 | Pyridinylmethylamino benzoate core structure | Broad kinase inhibition claims |
The patent landscape reflects shifting priorities toward mutant-selective inhibitors (43% of recent filings) and CNS activity (32%), with only 25% covering broad-spectrum applications. This mirrors clinical needs for addressing resistance mutations and metastatic disease [6]. Litigation risks concentrate on regiochemical claims, as evidenced by three ongoing interference proceedings between major pharmaceutical entities (2023–2025) [3].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: